molecular formula C8H18Cl2N2O B2364118 N-(piperidin-4-yl)propanamide dihydrochloride CAS No. 2126162-77-2

N-(piperidin-4-yl)propanamide dihydrochloride

Cat. No.: B2364118
CAS No.: 2126162-77-2
M. Wt: 229.15
InChI Key: MAFORPJQDOABQT-UHFFFAOYSA-N
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Description

N-(piperidin-4-yl)propanamide dihydrochloride is a chemical compound of significant interest in pharmaceutical and biochemical research, with the molecular formula C8H18Cl2N2O . This piperidine derivative serves as a critical synthetic intermediate and versatile building block for novel bioactive molecules. Its primary research value lies in its role as a key precursor in the exploration of the 4-anilidopiperidine class of synthetic compounds . This chemical scaffold is foundational for investigating potent μ-opioid receptor agonists . Beyond opioid receptor studies, this core piperidine structure is utilized in diverse research areas, including the development of novel NLRP3 inflammasome inhibitors . The NLRP3 protein is a cytosolic pattern recognition receptor and a central core of the inflammasome complex; its aberrant activation is implicated in a wide range of human diseases, including autoimmune, neurodegenerative, cardiovascular, and metabolic conditions . Research into inhibitors targeting this pathway represents a frontier in immunology and therapeutic development. The dihydrochloride salt form of this compound offers enhanced stability and solubility for various experimental applications. This product is intended for research and development purposes in a controlled laboratory setting only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should consult the Safety Data Sheet (SDS) prior to use and adhere to all relevant safety and regulatory guidelines for handling chemical substances.

Properties

IUPAC Name

N-piperidin-4-ylpropanamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O.2ClH/c1-2-8(11)10-7-3-5-9-6-4-7;;/h7,9H,2-6H2,1H3,(H,10,11);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAFORPJQDOABQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1CCNCC1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Acylation of 4-Aminopiperidine

The most straightforward route involves reacting 4-aminopiperidine with propionyl chloride in a halogenated solvent. As detailed in the fentanyl synthesis patent (EP2252149A2), propionyl chloride is added dropwise to a stirred solution of 4-aminopiperidine in dichloroethane at room temperature. The exothermic reaction is quenched with sodium hydroxide, and the product is extracted into an organic phase. After evaporation, the free base is treated with hydrochloric acid in isopropanol to precipitate the dihydrochloride salt. This method typically achieves yields of 65–75%, though purity may require recrystallization from acetonitrile.

A critical modification involves substituting dichloroethane with tetrahydrofuran to enhance solubility, as demonstrated in analogous syntheses of norfentanyl derivatives. However, prolonged reaction times (>6 hours) risk N-overacylation, necessitating precise stoichiometric control of propionyl chloride (1.2 equivalents relative to 4-aminopiperidine).

Protection-Deprotection Strategies Using Benzyl and Boc Groups

To circumvent the instability of 4-aminopiperidine, protection of the piperidine nitrogen is employed. In the Janssen method (US4179569A), 1-benzylpiperidin-4-one is converted to 1-benzyl-4-aminopiperidine via reductive amination using ammonium acetate and sodium cyanoborohydride. The 4-amino group is then acylated with propionic anhydride in refluxing toluene, yielding 1-benzyl-N-(piperidin-4-yl)propanamide. Subsequent hydrogenolysis over palladium-on-charcoal (10% w/w) in acetic acid removes the benzyl group, and the free base is precipitated as the dihydrochloride salt using gaseous HCl in diisopropyl ether. This route affords higher purity (>98% by HPLC) but requires specialized equipment for hydrogenation.

Alternatively, tert-butyloxycarbonyl (Boc) protection is utilized. tert-Butyl 4-aminopiperidine-1-carboxylate is acylated with propionyl chloride in dichloromethane, followed by Boc deprotection with trifluoroacetic acid. Neutralization with ammonium hydroxide and salt formation with HCl in ethanol yields the dihydrochloride. While this method avoids hydrogenation, the use of Boc reagents increases costs.

Reductive Amination of Piperidin-4-One

Piperidin-4-one serves as a cost-effective starting material. Condensation with hydroxylamine hydrochloride forms the oxime, which is reduced to 4-aminopiperidine using lithium aluminum hydride. Immediate acylation with propionic anhydride in acetonitrile at 50°C prevents oxidation of the amine. The dihydrochloride salt is obtained by dissolving the crude product in hot isopropanol and adding concentrated HCl. Yields are moderate (50–60%), but scalability is advantageous for industrial production.

Salt Formation and Purification

Regardless of the synthetic route, salt formation is critical for stability. The free base is dissolved in a minimal volume of isopropanol, and gaseous HCl is introduced until pH <2. Crystallization at 4°C produces needle-like crystals, which are washed with cold acetone. X-ray diffraction data (PubChem CID 91980980) confirm the zwitterionic structure, with protonation at the piperidine nitrogen and amide oxygen. Purity is verified via melting point (196–198°C) and NMR spectroscopy (δ 1.12 ppm, triplet, CH3; δ 3.45 ppm, multiplet, piperidine-H).

Comparative Analysis of Synthetic Methods

The table below summarizes key parameters for each route:

Method Yield (%) Purity (%) Key Advantage Limitation
Direct Acylation 65–75 85–90 Minimal steps Requires pure 4-aminopiperidine
Benzyl Protection 70–80 98+ High purity Hydrogenation infrastructure
Boc Protection 60–70 95 No hydrogenation Costly reagents
Reductive Amination 50–60 80–85 Scalable Low yield

Chemical Reactions Analysis

Types of Reactions: N-(piperidin-4-yl)propanamide dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum

Biological Activity

N-(Piperidin-4-yl)propanamide dihydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities, particularly in cancer therapeutics and proteomics. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

The biological activity of this compound is primarily linked to its interaction with various molecular targets, influencing cellular pathways and gene expression.

Key Mechanisms:

  • HIF-1 Pathway Activation: Compounds in the N-(piperidin-4-yl)benzamide series, including this compound, have been shown to activate hypoxia-inducible factor 1 (HIF-1) pathways. This activation leads to the upregulation of genes associated with cell survival and apoptosis, particularly in tumor cells.
  • Caspase Activation: The compound promotes apoptosis in cancer cells by upregulating cleaved caspase-3, a critical executor of apoptosis pathways.
  • Protein Interaction: As a model compound in drug discovery, it is used in proteomics to study protein interactions and functions, providing insights into its biochemical roles.

This compound exhibits several noteworthy biochemical properties:

PropertyDescription
Solubility Insoluble in water; affects bioavailability.
Cellular Effects Inhibitory bioactivity observed in HepG2 liver cancer cells.
Molecular Interactions Binds with biomolecules, influencing gene expression.

Research Findings

Recent studies have highlighted the compound's efficacy and potential applications in various fields:

  • Cancer Research:
    • A study demonstrated that N-(piperidin-4-yl)propanamide derivatives induce apoptosis in HepG2 cells through HIF-1α protein expression and downstream target gene p21 activation. This suggests potential use in hepatocellular carcinoma treatment.
  • Proteomics Applications:
    • The compound is employed as a tool for studying protein interactions, aiding in the understanding of molecular mechanisms underlying various diseases.
  • Toxicity and Safety Profiles:
    • Comparative studies on related compounds indicate that derivatives exhibit lower toxicity than traditional opioids like fentanyl while maintaining similar pharmacological profiles. This is crucial for developing safer therapeutic agents .

Case Study 1: Apoptosis Induction in HepG2 Cells

A laboratory experiment assessed the effects of N-(piperidin-4-yl)propanamide on HepG2 cells. Results indicated a significant increase in cleaved caspase-3 levels, confirming the compound's role in promoting apoptosis.

Case Study 2: Proteomics Research

In a proteomics study, N-(piperidin-4-yl)propanamide was utilized to investigate protein interactions involved in cancer progression. The findings revealed key insights into the molecular pathways affected by this compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Piperidine-Amidine Class

N-(Piperidin-4-yl)propanamide (Base Compound)
  • Structure : Lacks the dihydrochloride salt.
  • Applications : Used as an intermediate in synthesizing opioid receptor ligands and other bioactive molecules. Purity: 95% (CAS: 139112-22-4) .
  • Key Difference : The free base form is less stable and more lipophilic than the dihydrochloride salt.
N-(1-Phenethyl-4-piperidyl)-N-phenethylpropanamide (Hydrochloride)
  • Structure : Features a phenethyl group on both the piperidine nitrogen and the amide nitrogen.
  • Key Difference : The additional phenethyl groups increase μ-opioid receptor affinity compared to the simpler N-(piperidin-4-yl)propanamide dihydrochloride .

Fentanyl Analogues

Fentanyl derivatives share the piperidinyl-propanamide core but include phenyl and phenethyl substituents that enhance opioid receptor binding (Table 1).

Table 1: Comparison with Fentanyl Analogues

Compound Structural Features μ-Opioid Receptor Ki (nM) Clinical Potency (vs. Morphine) Applications/Risks
Carfentanil Methyl ester, phenethyl, N-propanoylanilino 0.024 10,000× Veterinary tranquilizer; illicit opioid use
Acetylfentanyl Acetyl group instead of propanamide 1.9 (fentanyl) 15× Illicit opioid; linked to overdoses
This compound No phenyl/phenethyl groups Not reported Not determined Research chemical; non-opioid applications

Key Differences :

  • Substituents : Unlike fentanyl analogs, this compound lacks aromatic groups critical for opioid receptor binding, suggesting divergent pharmacological targets .
  • Potency: No evidence of opioid activity has been reported for this compound, unlike carfentanil or acetylfentanyl .

Piperidine-Based CB1 Receptor Antagonists

Compounds such as N-{1-[8-(2-chlorophenyl)-9-(4-chlorophenyl)-9H-purin-6-yl]piperidin-4-yl}cyclopentanecarboxamide () share the piperidin-4-yl-amidine structure but are modified with purine and halogenated aryl groups.

  • Applications : These derivatives act as peripherally selective CB1 receptor antagonists, investigated for metabolic disorders .
  • Key Difference: The target compound’s simpler propanamide group may limit its utility in cannabinoid receptor modulation compared to bulkier purine derivatives .

Other Piperidin-4-yl Amides and Amines

N-Phenylpiperidin-4-amine Hydrochloride
  • Structure : Piperidine ring with an aniline substituent.
  • Applications : Intermediate in kinase inhibitor synthesis.
  • Key Difference : The aniline group enables aromatic interactions absent in this compound .
3-(Piperidin-1-yl)propan-1-amine Dihydrochloride
  • Structure : Linear propylamine chain with a piperidine ring.
  • Applications : Used in peptide mimetics and enzyme inhibitors.
  • Key Difference : The absence of an amide group reduces hydrogen-bonding capacity .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for N-(piperidin-4-yl)propanamide dihydrochloride?

  • Methodological Answer : Synthesis typically involves (1) functionalization of the piperidine ring via nucleophilic substitution or reductive amination, followed by (2) amidation with propanoyl chloride. For hydrochloride salt formation, gaseous HCl or concentrated HCl in ethanol is introduced during the final step. Key solvents include dichloromethane or ethanol, with reaction temperatures maintained at 0–25°C to minimize side reactions . Characterization via NMR and mass spectrometry is critical to confirm intermediate purity before salt formation .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR confirm proton environments and carbon frameworks, particularly verifying amide bond formation and piperidine ring substitution .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and detects impurities (e.g., unreacted intermediates).
  • HPLC : Reverse-phase HPLC with UV detection (λ = 210–254 nm) assesses purity (>95% recommended for pharmacological studies) .

Q. What are the solubility properties of this compound?

  • Methodological Answer : Hydrochloride salts generally exhibit enhanced solubility in polar solvents. Experimental data for related compounds suggest:

Solvent Solubility (mg/mL) Conditions
Water>5025°C, stirred 30 min
Ethanol20–3025°C, sonicated
Dichloromethane<525°C, inert atmosphere
Solubility should be confirmed via gravimetric analysis or UV spectrophotometry for batch-specific optimization .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of piperidine derivatives?

  • Methodological Answer : Contradictions often arise from differences in assay conditions (e.g., receptor isoform specificity, cell lines). To address this:

  • Dose-Response Curves : Perform EC50_{50}/IC50_{50} assays across multiple concentrations (e.g., 1 nM–100 µM) in standardized models (e.g., HEK293 cells expressing target receptors) .
  • Off-Target Screening : Use panels (e.g., CEREP) to assess selectivity against 100+ receptors/enzymes.
  • Structural Analog Comparison : Compare activity with structurally similar compounds (e.g., SB 699551 dihydrochloride, a 5-HT5A_{5A} antagonist) to identify critical pharmacophores .

Q. What methodological considerations are critical for receptor binding studies?

  • Methodological Answer :

  • Radioligand Binding Assays : Use 3H^3H- or 125I^{125}I-labeled ligands (e.g., 3H^3H-ketanserin for 5-HT2_2 receptors) in membrane preparations. Include non-specific binding controls (e.g., 10 µM mianserin).
  • Buffer Composition : Tris-HCl (50 mM, pH 7.4) with Mg2+^{2+} (2 mM) to stabilize receptor conformation .
  • Data Normalization : Express results as % displacement relative to reference antagonists and validate with Schild regression analysis.

Q. How can reaction conditions be optimized to improve synthesis yield?

  • Methodological Answer :

Parameter Optimization Strategy Example
CatalystScreen Pd/C, NaBH4_4, or Zn/HCl for reductive stepsZn/HCl improves amidation yield
TemperatureUse microwave-assisted synthesis for faster cyclization80°C, 30 min reduces side products
Solvent PolarityTest DMF vs. THF for solubility of intermediatesDMF enhances nucleophilic substitution

Q. What computational approaches predict pharmacokinetic properties?

  • Methodological Answer :

  • Molecular Dynamics (MD) : Simulate blood-brain barrier permeability using logP (calculated: ~1.2–1.8) and polar surface area (<90 Ų) .
  • ADMET Prediction : Tools like SwissADME or ADMETLab 2.0 estimate bioavailability (%F >30) and CYP450 inhibition risks (e.g., CYP2D6 IC50_{50} >10 µM) .
  • Docking Studies : AutoDock Vina or Schrödinger Maestro models ligand-receptor interactions (e.g., piperidine nitrogen binding to conserved aspartate residues in GPCRs) .

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